![molecular formula C12H14Cl2N2O3 B2460286 Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate CAS No. 956335-42-5](/img/structure/B2460286.png)
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-DMA, and it is a derivative of the natural product, FR901464. DMF-DMA has been found to have various biological activities, such as anti-cancer and anti-inflammatory properties. In
Mécanisme D'action
DMF-DMA has been found to inhibit the activity of the splicing factor, SF3B1, which is involved in the splicing of pre-mRNA. This inhibition leads to the alteration of splicing patterns, which results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that are involved in apoptosis. This mechanism of action is responsible for the anti-cancer properties of DMF-DMA.
Biochemical and Physiological Effects:
DMF-DMA has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. DMF-DMA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMF-DMA has several advantages for lab experiments. The compound is stable under normal laboratory conditions, and it can be easily synthesized using standard organic chemistry techniques. However, DMF-DMA has some limitations for lab experiments. The compound is insoluble in water, which makes it difficult to administer to cells in vitro. Additionally, the compound has a low bioavailability, which makes it difficult to administer to animals in vivo.
Orientations Futures
There are several future directions for research on DMF-DMA. The compound has shown promising results in the treatment of cancer and inflammatory diseases, and further research is needed to explore its potential in these areas. Additionally, DMF-DMA has been found to have anti-fungal properties, which make it a potential candidate for the treatment of fungal infections. Further research is needed to explore the potential of DMF-DMA in this area. Finally, DMF-DMA has been found to have a low toxicity profile, which makes it a potential candidate for drug development. Further research is needed to explore the potential of DMF-DMA as a drug candidate.
Méthodes De Synthèse
DMF-DMA is synthesized through a multi-step process that involves the reaction of FR901464 with various reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
DMF-DMA has been found to have various biological activities, which make it a potential candidate for research in the fields of medicine and pharmacology. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. DMF-DMA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXLJXPZLRQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)
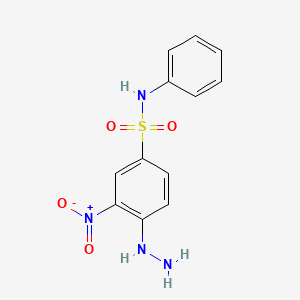
![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
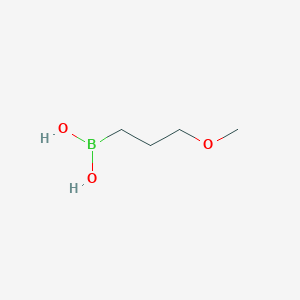
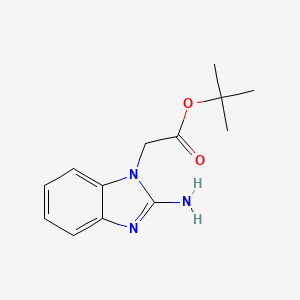

![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
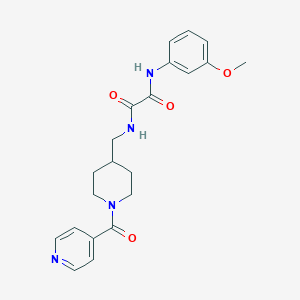
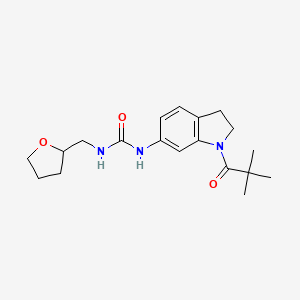
![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)